molecular formula C8H11AgF6O2P+ B12968998 Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I)

Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I)

Cat. No.: B12968998
M. Wt: 392.00 g/mol
InChI Key: DNWZBSANLHAIOL-UHFFFAOYSA-O
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Description

Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) is a coordination complex with the formula Ag(CF₃COCHCOCF₃)P(CH₃)₃. The compound features a silver(I) center coordinated by two distinct ligands: a bidentate 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato (hfac) ligand and a monodentate trimethylphosphine (PMe₃) ligand . This structure enhances volatility and thermal stability, making it suitable for metal-organic chemical vapor deposition (MOCVD) processes to deposit silver thin films at low temperatures . The fluorinated β-diketonate ligand contributes to its electron-deficient character, facilitating ligand dissociation during deposition .

Properties

Molecular Formula

C8H11AgF6O2P+

Molecular Weight

392.00 g/mol

IUPAC Name

silver;1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethylphosphanium

InChI

InChI=1S/C5HF6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1H;1-3H3;/q-1;;+1/p+1

InChI Key

DNWZBSANLHAIOL-UHFFFAOYSA-O

Canonical SMILES

C[PH+](C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) typically involves the reaction of silver salts with trimethylphosphine and hexafluoroacetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:

AgNO3+C5H2F6O2+P(CH3)3C8H11AgF6O2P+HNO3\text{AgNO}_3 + \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + \text{P(CH}_3\text{)}_3 \rightarrow \text{C}_8\text{H}_{11}\text{AgF}_6\text{O}_2\text{P} + \text{HNO}_3 AgNO3​+C5​H2​F6​O2​+P(CH3​)3​→C8​H11​AgF6​O2​P+HNO3​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state silver complexes.

    Reduction: It can be reduced to elemental silver under specific conditions.

    Substitution: The ligands can be substituted with other phosphine or acetylacetonate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver.

Scientific Research Applications

Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Medicine: Research is ongoing into its use in drug delivery systems and as a component in antimicrobial coatings.

    Industry: It is used in the production of high-purity silver films and coatings for electronic devices.

Mechanism of Action

The mechanism of action of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) involves the coordination of the silver ion with the trimethylphosphine and hexafluoroacetylacetonate ligands. This coordination stabilizes the silver ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in organic reactions or antimicrobial effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

a. Palladium(II) Analogs :
Palladium(II) complexes with the hfac ligand, such as [Pd(hfac)(bis(phosphine))], exhibit square-planar geometries, contrasting with the linear or trigonal planar coordination observed in silver(I) complexes. The stronger Pd–P bonds in phosphine-containing palladium complexes result in higher thermal stability (>200°C decomposition) compared to Ag–P bonds in the silver analog (decomposition ~150°C) .

b. Ruthenium(III) Complexes :
Tris(hfac)ruthenium(III) ([Ru(hfac)₃]) adopts an octahedral geometry with three bidentate hfac ligands. Its sublimation enthalpy (114.1 ± 1.0 kJ/mol) is significantly higher than that of silver complexes, reflecting stronger intermolecular interactions due to increased molecular weight and ligand count .

c. Nickel and Titanium Derivatives :
Nickel(II) bis(hfac-thio) ([Ni(hfac-S)₂]) substitutes oxygen with sulfur in the β-diketonate, reducing volatility due to stronger Ni–S bonds. Titanium(IV) tris(hfac) ([Ti(hfac)₃]) adopts a trigonal prismatic geometry, differing from the Ag(I) complex’s simpler coordination sphere .

Physicochemical Properties

Compound Metal Oxidation State Coordination Geometry Sublimation Enthalpy (kJ/mol) Key Application Reference
Ag(hfac)(PMe₃) +1 Linear Not reported MOCVD of Ag thin films
[Pd(hfac)(bis(phosphine))] +2 Square-planar Not reported Catalysis
[Ru(hfac)₃] +3 Octahedral 114.1 ± 1.0 Not specified
[Np(hfac)₄] (neptunium analog) +4 Cubic 100 ± 4 Nuclear material studies

Functional Differences

  • Volatility: Ag(hfac)(PMe₃) is more volatile than [Ru(hfac)₃] due to its lower molecular weight and monodentate PMe₃ ligand, enabling low-temperature MOCVD .
  • Thermal Stability : Palladium complexes decompose at higher temperatures (>200°C) than silver analogs, attributed to stronger Pd–ligand bonds .
  • Ligand Effects: Fluorination in hfac increases electronegativity, enhancing Ag(I) complex stability compared to non-fluorinated analogs like [Ag(acac)(PMe₃)] (acac = acetylacetonate) .

Research Findings

  • Silver Deposition: Ag(hfac)(PMe₃) enables room-temperature deposition of conductive Ag films (resistivity ~2.5 μΩ·cm) via MOCVD, outperforming non-fluorinated precursors requiring >150°C .
  • Ligand Substitution : Replacing PMe₃ with bulkier phosphines (e.g., PPh₃) reduces volatility but improves crystalline film quality .

Biological Activity

Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I), commonly referred to as silver hexafluoroacetylacetonate or Ag(hfac)(PMe3), is a silver complex that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive examination of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound consists of a silver(I) ion coordinated to trimethylphosphine and hexafluoroacetylacetonate ligands. The chemical structure can be represented as follows:

Ag++ hfac +PMe3\text{Ag}^++\text{ hfac }^-+\text{PMe}_3

Where:

  • Ag is the silver ion.
  • hfac is the hexafluoroacetylacetonate ligand.
  • PMe3 is trimethylphosphine.

This coordination imparts distinctive electronic and steric properties that influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Silver compounds are well-known for their antimicrobial properties. Ag(hfac)(PMe3) has been studied for its effectiveness against various bacterial strains. Research indicates that silver complexes can disrupt bacterial cell membranes, leading to cell death. A study demonstrated that Ag(hfac)(PMe3) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of silver complexes. Ag(hfac)(PMe3) has shown promise in inhibiting the proliferation of cancer cells. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of Ag(hfac)(PMe3) can be attributed to several mechanisms:

  • ROS Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Protein Interaction : Silver ions may interact with thiol groups in proteins, disrupting normal cellular functions.
  • DNA Damage : There is evidence suggesting that silver complexes can cause DNA strand breaks, contributing to their cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Ag(hfac)(PMe3) against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings underscore the potential application of this compound in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In a separate study focusing on cancer treatment, Ag(hfac)(PMe3) was tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited a dose-dependent reduction in cell viability with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of exposure. This suggests that Ag(hfac)(PMe3) could serve as a lead compound for further anticancer drug development .

Table 1: Antimicrobial Activity of Ag(hfac)(PMe3)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Table 2: Cytotoxicity of Ag(hfac)(PMe3) on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720

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